![molecular formula C12H8N2 B13665071 Benzo[g]quinazoline](/img/structure/B13665071.png)
Benzo[g]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[g]quinazoline is a heterocyclic aromatic organic compound that consists of a fused benzene and quinazoline ring system. This compound is part of the larger quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound and its derivatives have garnered significant interest due to their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions: Benzo[g]quinazoline can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst. This reaction proceeds under mild conditions and offers good yields . Another method involves the use of o-aminobenzylamine and aldehydes, mediated by o-iodoxybenzoic acid (IBX), to produce diversely substituted quinazolines . Additionally, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoarylmethanols with amides or nitriles have been reported to yield quinazolines efficiently .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of palladium (II)-catalyzed cascade reactions and nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles are examples of methods that can be scaled up for industrial applications . These methods offer high atom-economy and mild reaction conditions, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Benzo[g]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of quinazoline derivatives can be achieved using hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) . Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products: The major products formed from these reactions include quinazoline-3-oxides, quinazolin-4(3H)-ones, and various substituted quinazolines .
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Exhibits significant antiviral activity against human rotavirus and other viruses.
Medicine: Investigated for their anticancer properties, particularly as inhibitors of tyrosine kinases involved in cancer cell proliferation.
作用機序
The mechanism of action of benzo[g]quinazoline derivatives often involves the inhibition of specific molecular targets. For example, some derivatives act as tyrosine kinase inhibitors, blocking the autophosphorylation of receptors such as VEGFR-2, which is crucial for vascular proliferation and cancer progression . Other derivatives may inhibit histamine receptors or other enzymes involved in inflammatory and allergic responses .
類似化合物との比較
Benzo[g]quinazoline shares structural similarities with other quinazoline derivatives, such as quinazolinone and quinazoline-2,4-diamine. its unique fused ring system imparts distinct biological activities and chemical properties . Similar compounds include:
Quinazolinone: Known for its antimicrobial and anticancer activities.
Quinazoline-2,4-diamine: Exhibits vasodilatory and hypotensive effects.
Quinazoline-3-oxide: Used as intermediates in the synthesis of benzodiazepine analogues.
特性
分子式 |
C12H8N2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
benzo[g]quinazoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-6-12-11(5-9(10)3-1)7-13-8-14-12/h1-8H |
InChIキー |
VFFLLOJLQMPSQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)

![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
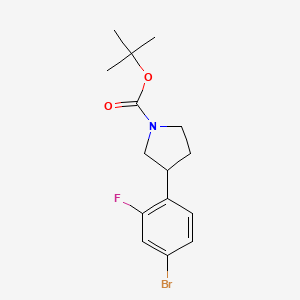
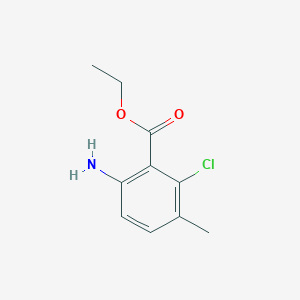
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)

![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)

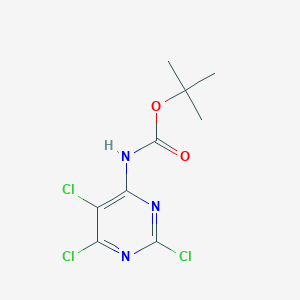
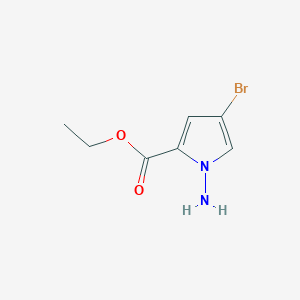
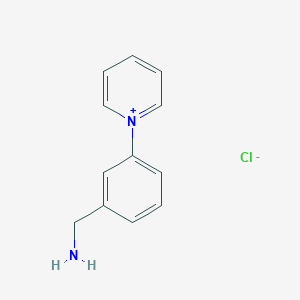
![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)
